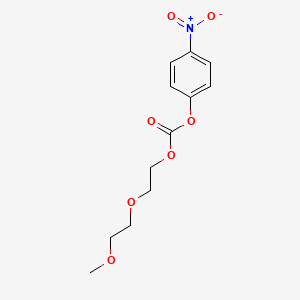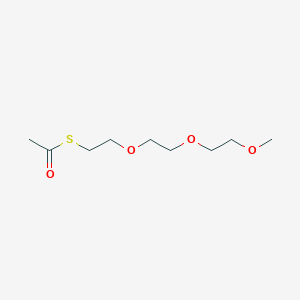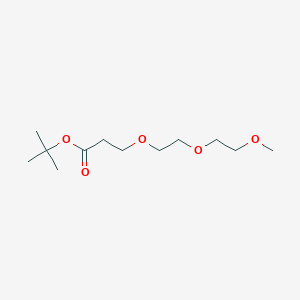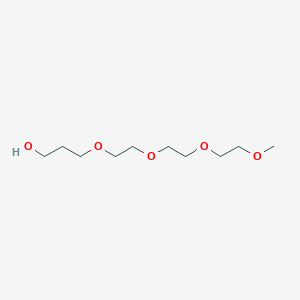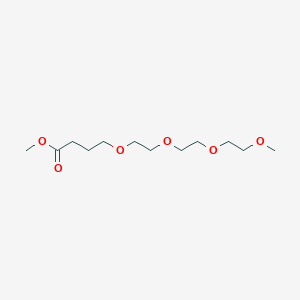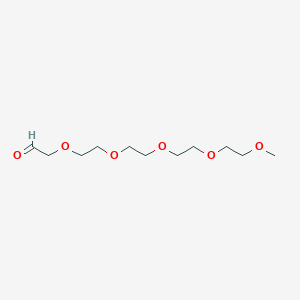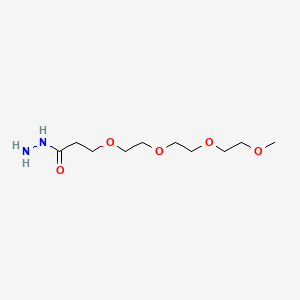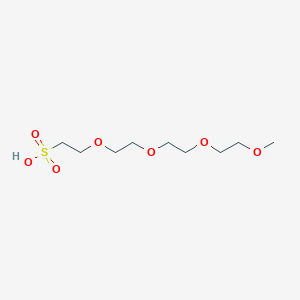
MRS5698
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MRS5698 is a high affinity and selective A3 adenosine receptor agonist (Ki ~ 3 nM) protects against chronic neuropathic pain. This compound displays >1000-fold selectivity over A1 and A2A adenosine receptors. This compound reverses mechanoallodynia in several neuropathic pain models in vivo.
Wissenschaftliche Forschungsanwendungen
Management von neuropathischen Schmerzen
MRS5698 wurde als vielversprechender Wirkstoff für die Behandlung von chronischen neuropathischen Schmerzen identifiziert. Es bindet selektiv an humane und murine A3-Adenosinrezeptoren (A3ARs), die eine Schlüsselrolle bei der Schmerzempfindung spielen. Präklinische Studien haben gezeigt, dass this compound in einem chronischen neuropathischen Schmerzmodell oral aktiv ist und vor solchen Schmerzen schützen kann {svg_1}.
Antikrebs-Anwendungen
Die Verbindung hat ein Potenzial zur Modulation von Entzündungsreaktionen gezeigt. Es wurde berichtet, dass es sowohl pro- als auch anti-inflammatorische Gene wie IL-1a, IL-1β und NFκBIZ in HL-60-Zellen reguliert, die akut mit this compound behandelt wurden. Dies deutet auf seine Nützlichkeit bei der Untersuchung und möglicherweise Behandlung von entzündlichen Erkrankungen hin {svg_2}.
Immunologische Forschung
Die Fähigkeit von this compound, den A3-Adenosinrezeptor zu modulieren, macht es auch für die immunologische Forschung relevant. Es beeinflusst Gene, die eng mit Immunität und Entzündung zusammenhängen, und bietet so ein Werkzeug zum Verständnis der neutrophilen Funktion und der breiteren Immunantwort {svg_3}.
Pharmakokinetik und Arzneimittelentwicklung
Die Stabilität der Verbindung, die geringe Toxizität und das Fehlen von CYP-Wechselwirkungen machen sie zu einem idealen Kandidaten für die weitere Berücksichtigung in der Arzneimittelentwicklung. Sein pharmakokinetisches Profil, einschließlich Halbwertszeit und Plasmaproteinbindung, ist günstig für therapeutische Anwendungen {svg_4}.
ADME-Tox-Studien
This compound wurde auf seine ADME-Tox-Parameter (Absorption, Verteilung, Metabolismus, Ausscheidung und Toxizität) untersucht. Die Ergebnisse zeigen, dass es in vitro sehr stabil ist und größtenteils an Plasmaproteine gebunden ist, was entscheidend ist, um das Verhalten der Verbindung in vivo vorherzusagen {svg_5}.
Modulation des Eicosanoid-Stoffwechsels
Es wurde gezeigt, dass die Verbindung PPAR herunterreguliert, was den Eicosanoid-Stoffwechsel moduliert. Dies deutet darauf hin, dass this compound verwendet werden könnte, um die an Entzündung und Schmerzen beteiligten Pfade auf molekularer Ebene zu untersuchen {svg_6}.
Allosterische Modulationsstudien
This compound wurde in Kombination mit dem allosterischen Enhancer LUF6000 verwendet, um die allosterische Modulation am nativen A3-Adenosinrezeptor zu untersuchen. Dies liefert Einblicke in die komplexen Mechanismen der Rezeptoraktivierung und -signalisierung {svg_7}.
Wirtschaftswissenschaftliche Studien zu chronischen Schmerzen
Angesichts der erheblichen wirtschaftlichen Auswirkungen chronischer Schmerzen, die allein in den USA auf etwa 100 Milliarden US-Dollar pro Jahr geschätzt werden, könnte das Potenzial von this compound im Schmerzmanagement auch für sozioökonomische Forschungen im Zusammenhang mit Gesundheitskosten und der Belastung von Schmerzen für die Gesellschaft relevant sein {svg_8}.
Wirkmechanismus
Target of Action
MRS5698, also known as (1S,2R,3S,4R,5S)-4-(6-{[(3-chlorophenyl)methyl]amino}-2-[2-(3,4-difluorophenyl)ethynyl]-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide, is a highly selective agonist for the A3 adenosine receptor (A3AR) . The A3AR is an important inflammatory and immunological target .
Mode of Action
This compound binds selectively to human and mouse A3ARs . The binding of this compound to A3ARs triggers a series of intracellular events, leading to the modulation of various pro- and anti-inflammatory genes .
Biochemical Pathways
Upon activation by this compound, the A3AR influences the regulation of both pro- and anti-inflammatory genes, such as IL-1a, IL-1β, and NFκBIZ . Pathway analysis has highlighted the critical involvement of signaling molecules, including IL-6 and IL-17 . Important upstream regulators include IL-1a, IL-1β, TNF-α, NF-κB, etc . PPAR, which modulates eicosanoid metabolism, was highly downregulated by the A3AR agonist .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. In mice, a 1 mg/kg intraperitoneal dose resulted in a half-life of 1.09 hours and a peak plasma concentration of 204 nM at 1 hour . Its oral bioavailability is only 5% due to intestinal efflux .
Result of Action
The activation of A3AR by this compound has been shown to have significant effects on gene regulation in HL-60 cells, a cell model of neutrophil function . This leads to the modulation of immunity and inflammation-related genes . This compound is also orally active in a chronic neuropathic pain model .
Action Environment
The action of this compound is influenced by the cellular environment. For instance, the presence of allosteric enhancers like LUF6000 can enhance the effects of this compound . The environment within cells endogenously expressing the human A3AR also influences the effect of this compound .
Biochemische Analyse
Biochemical Properties
MRS5698 binds selectively to human and mouse A3 adenosine receptors . It interacts with these receptors with a Ki of approximately 3 nM . The interaction of this compound with the A3 adenosine receptor is critical for its biochemical properties .
Cellular Effects
In HL-60 cells, this compound has been shown to significantly upregulate both pro- and anti-inflammatory genes, such as IL-1a, IL-1β, and NFκBIZ . This suggests that this compound can influence cell function by modulating gene expression .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the A3 adenosine receptor . It is a nearly full agonist, as demonstrated in both cAMP and calcium assays . This suggests that this compound can activate the A3 adenosine receptor to exert its effects .
Temporal Effects in Laboratory Settings
This compound is very stable in vitro . In animal models, the beneficial effect of this compound to reverse pain lasted for at least 2 hours . This suggests that this compound has long-term effects on cellular function .
Dosage Effects in Animal Models
This compound was well tolerated in the rat at doses of ≤200 mg/kg i.p . A 1 mg/kg i.p. dose in the mouse displayed a plasma C max of 204 nM at 1 hour . This suggests that the effects of this compound can vary with different dosages .
Metabolic Pathways
It is known that this compound does not inhibit cytochrome P450 enzymes at concentrations less than 10 μM , suggesting that it may not have significant effects on drug-metabolizing enzymes .
Transport and Distribution
CACO-2 bidirectional transport studies suggested intestinal efflux of this compound . This suggests that this compound may be transported and distributed within cells and tissues via efflux transporters .
Subcellular Localization
Given its role as an agonist for the A3 adenosine receptor, it is likely that it localizes to the cell membrane where the A3 adenosine receptor is expressed .
Eigenschaften
IUPAC Name |
(1S,2R,3S,4R,5S)-4-[6-[(3-chlorophenyl)methylamino]-2-[2-(3,4-difluorophenyl)ethynyl]purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23ClF2N6O3/c1-32-27(40)28-11-17(28)22(23(38)24(28)39)37-13-34-21-25(33-12-15-3-2-4-16(29)9-15)35-20(36-26(21)37)8-6-14-5-7-18(30)19(31)10-14/h2-5,7,9-10,13,17,22-24,38-39H,11-12H2,1H3,(H,32,40)(H,33,35,36)/t17-,22-,23+,24+,28+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLLLJJYBWLGHW-CIZVZKTGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C12CC1C(C(C2O)O)N3C=NC4=C(N=C(N=C43)C#CC5=CC(=C(C=C5)F)F)NCC6=CC(=CC=C6)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@]12C[C@@H]1[C@H]([C@@H]([C@@H]2O)O)N3C=NC4=C(N=C(N=C43)C#CC5=CC(=C(C=C5)F)F)NCC6=CC(=CC=C6)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClF2N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



